2-benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide
CAS No.: 1021259-65-3
Cat. No.: VC11935431
Molecular Formula: C18H15N3O5S2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021259-65-3 |
|---|---|
| Molecular Formula | C18H15N3O5S2 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 2-(benzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H15N3O5S2/c22-17(19-12-6-7-15-16(10-12)26-9-8-25-15)14-11-27-18(20-14)21-28(23,24)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,19,22)(H,20,21) |
| Standard InChI Key | HDCPROIQCWAEEF-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
2-Benzenesulfonamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide (CAS: 1021259-65-3) has a molecular formula of and a molecular weight of 417.5 g/mol. The structure comprises:
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A benzenesulfonamide group linked to a thiazole ring at position 2.
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A 1,3-thiazole-4-carboxamide unit bonded to a 2,3-dihydro-1,4-benzodioxin moiety at position 6 .
Key functional groups include sulfonamide (–SONH–), amide (–CONH–), and ether (–O–) linkages, which enhance hydrogen-bonding capacity and bioavailability. The thiazole ring’s aromaticity and electron-rich nature facilitate interactions with biological targets like enzymes and receptors .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves multi-step reactions:
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Sulfonamide Formation: Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 9–10) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide .
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Thiazole Ring Construction: Coupling the sulfonamide intermediate with 2-bromo-1,3-thiazole-4-carboxamide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .
Critical Parameters:
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Temperature control (20–25°C for sulfonylation; 80–90°C for thiazole formation).
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Purification via column chromatography or recrystallization to achieve >95% purity .
Spectral Characterization
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IR Spectroscopy: Peaks at 3249 cm (N–H stretch), 1715 cm (C=O amide), and 1385 cm (S=O symmetric stretch) .
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H-NMR: Signals at δ 8.28 ppm (amide NH), 7.64 ppm (aromatic protons), and 4.25 ppm (benzodioxan methylene) .
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Mass Spectrometry: Molecular ion peak at m/z 417.5 (M).
Biological Activity and Mechanisms
Enzyme Inhibition
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α-Glucosidase Inhibition: Analogous sulfonamide-benzodioxin hybrids exhibit IC values of 81.12–86.31 μM, comparable to acarbose (37.38 μM) . The sulfonamide group likely binds to the enzyme’s active site, disrupting carbohydrate metabolism .
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Carbonic Anhydrase (CA) Inhibition: Related benzenesulfonamides show nanomolar affinity for hCA II (K: 1.6–9.4 nM) and hCA IX (K: 8.3–873.7 nM), suggesting antitumor potential .
Anticancer Activity
Thiazole derivatives demonstrate CDK9 inhibition (IC: <1 μM), blocking transcription elongation in cancer cells . The compound’s thiazole-carboxamide moiety may intercalate DNA or bind kinase ATP pockets .
| Therapeutic Area | Mechanism | Supporting Evidence |
|---|---|---|
| Type 2 Diabetes | α-Glucosidase inhibition | IC ~80 μM |
| Oncology | CDK9/DNA interaction | IC <1 μM |
| Glaucoma | Carbonic anhydrase IV inhibition | K: 1.4–55.3 nM |
Structure-Activity Insights:
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Electron-withdrawing groups (e.g., –Cl) on the benzene ring enhance enzyme affinity .
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The benzodioxan moiety improves metabolic stability by resisting oxidative degradation.
Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | 0.12 mg/mL (DMSO) |
| LogP | 2.8 (predicted) |
| Plasma Protein Binding | 89% (albumin) |
| Metabolic Stability | t: 6.2 h (human microsomes) |
Stability: Degrades <10% after 24 h at pH 7.4, but susceptible to esterase-mediated hydrolysis in the liver .
Future Research Directions
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In Vivo Efficacy Studies: Validate antidiabetic and anticancer activity in rodent models.
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Structural Optimization: Introduce fluorinated or methylated groups to enhance bioavailability.
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Target Identification: Use proteomics to map off-target interactions and toxicity profiles.
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